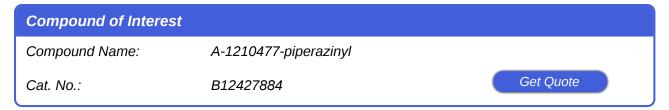


A-1210477: A Selective BH3 Mimetic Targeting Mcl-1

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

A-1210477 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). As a BH3 mimetic, A-1210477 mimics the action of proapoptotic BH3-only proteins, binding with high affinity to the BH3-binding groove of Mcl-1. This action displaces pro-apoptotic proteins like Bim, leading to the activation of Bak and Bax, mitochondrial outer membrane permeabilization, and subsequent caspase activation, culminating in apoptosis. This document provides a comprehensive technical overview of A-1210477, including its binding profile, mechanism of action, cellular activity, and relevant experimental methodologies.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bak, Bax, Bim, Puma, Noxa).[1][3] In many cancers, overexpression of anti-apoptotic proteins like Mcl-1 is a key survival mechanism and a significant contributor to therapeutic resistance.[4][5] Mcl-1 is frequently amplified in various malignancies and its overexpression is associated with poor prognosis.[4]

BH3 mimetics are a class of targeted therapies designed to inhibit these anti-apoptotic proteins, thereby restoring the cell's natural apoptotic capabilities.[6] A-1210477 was developed





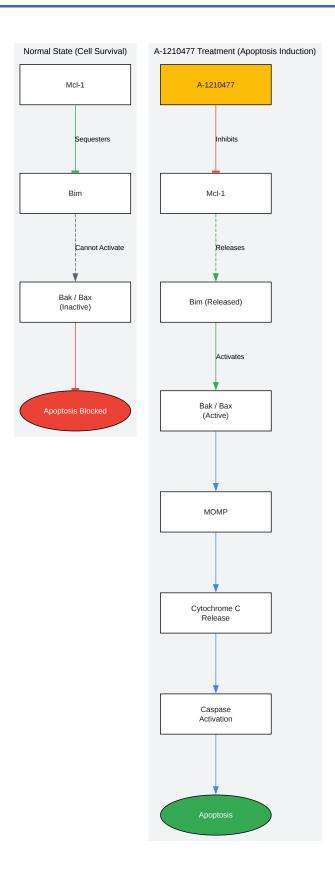


by AbbVie as a first-generation potent and selective inhibitor of Mcl-1, serving as a critical tool compound for studying Mcl-1 biology and as a precursor for clinically investigated Mcl-1 inhibitors.[4][7]

Mechanism of Action

A-1210477 functions by competitively binding to the hydrophobic BH3-binding groove on the Mcl-1 protein.[4] This high-affinity interaction displaces pro-apoptotic BH3-only proteins, such as Bim, which are normally sequestered by Mcl-1.[4][8] The release of these activators leads to the oligomerization of the effector proteins Bak and Bax, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately executing apoptosis.[9]





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Caption: Mechanism of Action of A-1210477.



Quantitative Data

The potency and selectivity of A-1210477 have been characterized using various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity and Potency

Target Protein	Assay Type	Parameter	Value	Reference(s)
Mcl-1	TR-FRET	Ki	0.45 nM	[10]
Mcl-1	TR-FRET	Ki	0.454 nM	[4][7][11]
Mcl-1	TR-FRET	Ki	0.43 nM	[8]
Mcl-1	Cell-free assay	IC50	26.2 nM	[7][11]
Bcl-2	TR-FRET	Ki	>660 nM	[8]
Bcl-xL	TR-FRET	Ki	>660 nM	[8]
Bcl-w	TR-FRET	Ki	>660 nM	[8]
Bfl-1	TR-FRET	Ki	>660 nM	[8]

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer

Table 2: Cellular Activity in Mcl-1 Dependent Cancer Cell Lines



Cell Line	Cancer Type	Assay Type	Paramete r	Value	Treatmen t Duration	Referenc e(s)
H929	Multiple Myeloma	Cell Viability	-	Induces apoptosis	-	[4][11]
H2110	NSCLC	Cell Viability	IC50	<10 μΜ	72 h	[5][12]
H23	NSCLC	Cell Viability	IC50	<10 μΜ	72 h	[5][12]
HL-60	AML	Cell Viability	% Viability	47% at 0.1 μΜ	72 h	[6][13]
MOLM-13	AML	Cell Viability	% Viability	46% at 0.1 μΜ	72 h	[6][13]
MV4-11	AML	Cell Viability	% Viability	38% at 0.1 μΜ	72 h	[6][13]
OCI-AML3	AML	Cell Viability	% Viability	43% at 0.1 μΜ	72 h	[6][13]

NSCLC: Non-Small Cell Lung Cancer; AML: Acute Myeloid Leukemia

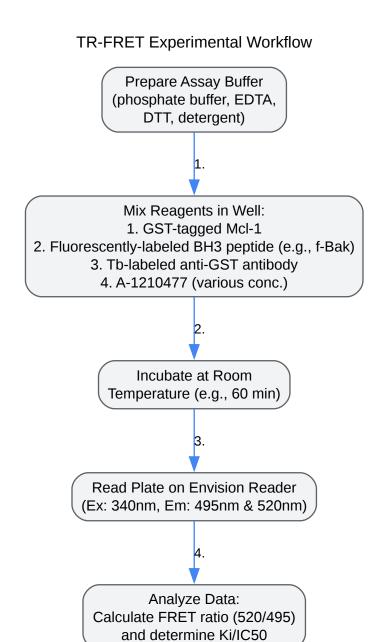
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to A-1210477.

TR-FRET Binding Affinity Assay

This assay quantitatively measures the binding affinity of A-1210477 to Bcl-2 family proteins.





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- To cite this document: BenchChem. [A-1210477: A Selective BH3 Mimetic Targeting Mcl-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427884#a-1210477-as-a-selective-bh3-mimetic]

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